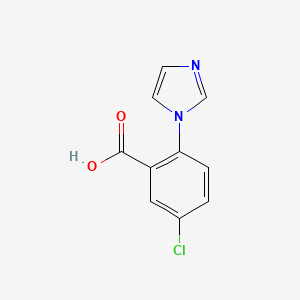

5-chloro-2-(1H-imidazol-1-yl)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H7ClN2O2 |

|---|---|

Molekulargewicht |

222.63 g/mol |

IUPAC-Name |

5-chloro-2-imidazol-1-ylbenzoic acid |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) |

InChI-Schlüssel |

WVQUFKXLBBAUSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Chloro 2 1h Imidazol 1 Yl Benzoic Acid and Its Analogues

Direct Synthesis Strategies for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid

Direct synthesis strategies focus on creating the target molecule by coupling a substituted benzoic acid derivative with an imidazole (B134444) ring.

The Ullmann condensation is a classical and widely utilized method for the formation of carbon-nitrogen bonds, making it a primary strategy for the synthesis of N-aryl heterocycles. nih.gov This approach involves the copper-catalyzed coupling of an aryl halide with an amine or a heterocyclic N-H compound. For the synthesis of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, a plausible Ullmann-type reaction would involve the coupling of a 2,5-dihalobenzoic acid derivative with imidazole.

The reaction conditions for Ullmann couplings have been refined over the years to improve yields and expand substrate scope, often requiring a copper catalyst (such as CuI, Cu2O, or elemental copper), a ligand to stabilize the copper intermediate, a base, and a high-boiling polar solvent. nih.govrsc.orgnih.gov The use of ligands like picolinic acid or various acylhydrazines can facilitate the reaction, sometimes allowing for milder conditions. nih.gov Ultrasonic irradiation has also been employed to enhance reaction rates and yields, reducing reaction times significantly. researchgate.net

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Aryl Halide | 2,5-dichlorobenzoic acid; 2-bromo-5-chlorobenzoic acid | Provides the chloro-benzoic acid backbone |

| N-Heterocycle | Imidazole | Provides the imidazole moiety |

| Catalyst | CuI, Cu₂O, Cu(0) | Facilitates C-N bond formation |

| Ligand | Picolinic acid, Acylhydrazones, 1H-imidazole-4-carboxylic acid | Stabilizes the copper catalyst and enhances reactivity nih.gov |

| Base | K₂CO₃, Cs₂CO₃, Pyridine | Neutralizes the generated HX acid |

| Solvent | DMF, DMSO, NMP | High-boiling polar solvent to facilitate the reaction |

While not a direct synthesis of the target compound, the reaction of diazonium salts provides a key pathway to structurally related analogues, specifically azo-imidazole ligands. This method involves the diazotization of an aromatic primary amine, such as 2-amino-4-chlorobenzoic acid, followed by a coupling reaction with an imidazole derivative. researchgate.net

The process begins with the conversion of the amino group into a diazonium salt (-N₂⁺) using sodium nitrite (B80452) in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). questjournals.org The resulting highly reactive diazonium salt is then immediately reacted with an electron-rich coupling partner like 1-methyl-imidazole. researchgate.net This electrophilic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage connecting the phenyl and imidazole rings. ajchem-a.com This strategy has been successfully used to prepare the novel ligand 2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI). researchgate.net

| Starting Material 1 | Starting Material 2 | Key Reagents | Resulting Analogue |

|---|---|---|---|

| 2-amino-4-chloro benzoic acid | 1-methyl imidazole | NaNO₂, HCl (for diazotization) | 2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole researchgate.net |

| p-Amino benzoic acid | 1-phenyl-3-methyl-5-pyrazolone | NaNO₂, HCl (for diazotization) | 4-[N'-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene) hydrazino] benzoic acid questjournals.org |

An alternative to coupling pre-formed rings is to construct the imidazole ring directly onto the substituted benzene (B151609) framework. These methods typically begin with an ortho-substituted aniline (B41778) derivative and use condensation and cyclization reactions to build the five-membered heterocycle. A common and historic route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions to yield a benzimidazole (B57391). researchgate.net

For a non-fused imidazole, the strategy would involve a precursor like 2-amino-N-substituted-5-chloroaniline. However, more general methods for imidazole synthesis are often multi-component reactions. For instance, the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (or an amine) is a well-established route to polysubstituted imidazoles. nih.govunipi.it Adapting this to the target molecule would require a functionalized glyoxal (B1671930) or a similar precursor derived from the chloro-benzoic acid starting material.

| Reaction Type | General Reactants | Description |

|---|---|---|

| Phillips-Ladenburg Reaction | o-phenylenediamine + Carboxylic Acid | Acid-catalyzed condensation to form benzimidazoles, an analogous fused system. researchgate.net |

| Weidenhagen Synthesis | o-phenylenediamine + Aldehyde | Condensation in the presence of an oxidizing agent to form 2-substituted benzimidazoles. researchgate.net |

| Multi-component Synthesis | Dicarbonyl + Aldehyde + Amine + Ammonia | One-pot synthesis leading to highly substituted imidazoles. nih.gov |

Synthesis of Chemically Modified Derivatives of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid

The parent compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through functionalization of either the benzoic acid or the imidazole moiety.

The carboxylic acid group is a highly versatile functional handle that can be readily converted into other functional groups, leading to the creation of libraries of derivative compounds such as esters, amides, and alcohols. ontosight.aiontosight.ai

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). This is a common derivatization to modify the compound's polarity and pharmacokinetic properties.

Amidation: Amides are synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding [5-chloro-2-(1H-imidazol-1-yl)phenyl]methanol.

| Parent Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Esterification | Methanol (CH₃OH), H₂SO₄ | -COOCH₃ (Methyl Ester) |

| -COOH (Carboxylic Acid) | Amidation | 1. SOCl₂ 2. Ammonia (NH₃) | -CONH₂ (Primary Amide) |

| -COOH (Carboxylic Acid) | Reduction | LiAlH₄, then H₂O | -CH₂OH (Primary Alcohol) |

Introducing substituents onto the imidazole ring is a key strategy for fine-tuning the electronic properties and biological activity of the molecule. nih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly influence the electron density of the heterocyclic ring and the basicity of the non-linking nitrogen atom. rsc.org

Electron-Donating Groups (EDGs): Groups such as alkyl (-R) or methoxy (B1213986) (-OCH₃) increase the electron density on the imidazole ring. This enhanced electron density increases the donor strength and basicity of the free imidazole nitrogen. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the imidazole ring. This effect decreases the basicity of the free nitrogen and can make the ring more susceptible to nucleophilic attack.

These modifications are crucial as the donor capacity of the imidazole nitrogen often plays a key role in the molecule's interaction with biological targets or its ability to coordinate with metal ions. rsc.org

| Substituent Type | Example Groups | Effect on Imidazole Ring | Effect on Imidazole Nitrogen Basicity |

|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density | Increases |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Decreases electron density | Decreases |

Linker Modifications and Spacer Incorporation Strategies

The architecture of imidazole-benzoic acid analogues is often modular, consisting of core moieties connected by linkers or spacers. The nature of this connecting chain is critical and can be systematically modified to fine-tune the molecule's properties. Strategies for these modifications range from altering the length and flexibility of the spacer to incorporating different functional groups within the linker.

One prominent strategy involves the modification of amino acid-based linkers. nih.gov In the development of certain benzoic acid-based inhibitors, researchers have explored replacing a glycine (B1666218) (Gly) linker with alanine (B10760859) (Ala) or proline (Pro) linkers. nih.gov For instance, the introduction of an Ala-linker with an (R)-configuration resulted in analogues with improved inhibitory activity. nih.gov Further evolution of this concept led to the creation of a novel Pro-linker system, which, in the (R)-enantiomer, demonstrated a threefold improvement in potency for inhibiting STAT3 DNA-binding activity in vitro compared to its predecessor. nih.gov

| Compound | Linker Type | Configuration | IC₅₀ (µM) |

|---|---|---|---|

| BP-1-102 (Reference) | Glycine | N/A | 6.8 |

| 1a | Alanine | (R) | 3.0 ± 0.9 |

| 2v | Alanine | (R) | 1.80 ± 0.94 |

| 5d | Proline | (R) | 2.4 ± 0.2 |

| 5c | Proline | (S) | 7.2 |

Another approach involves the incorporation of flexible spacers to bridge two heterocyclic systems. nih.gov For example, a thiomethylene bridge has been used as a flexible linker between imidazole and 1,2,3-triazole moieties. nih.gov This molecular coupling of two different heterocyclic cores via a spacer is a strategy aimed at leveraging the synergistic effects of both ring systems to enhance interactions with biological targets. nih.gov

Spacer length is another critical variable. In one series of donor-spacer-acceptor molecules, a benzoic acid moiety (the acceptor) was connected to a stilbazole unit (the donor) via an alkyloxy chain. researchgate.net By varying the number of carbon atoms in this spacer (n=6, 8, 10, 12), researchers were able to systematically study the impact of spacer length on the thermal behaviors of the resulting molecules. researchgate.net

Optimization of Reaction Conditions and Synthetic Yields in the Preparation of Imidazole-Benzoic Acid Systems

Achieving high yields in the synthesis of imidazole-benzoic acid systems is contingent upon the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst is crucial. Numerous methods have been developed for the synthesis of 2,4,5-trisubstituted imidazoles using a variety of catalysts, including sulfuric acid immobilized on silica (B1680970) gel, ceric ammonium (B1175870) nitrate, L-proline, and ZrCl4. researchgate.net In one study, the synthesis of benzimidazole derivatives was optimized by using L-proline as an organocatalyst in an aqueous medium under reflux conditions. ijrar.org The study systematically investigated different conditions, finding that refluxing provided a significantly higher yield in a shorter time compared to reacting at room temperature. ijrar.org Metal catalysts, including those based on copper, iron, and zinc, are also widely used, with copper catalysts in some instances providing a ~10% increase in yield compared to other metals under similar conditions. rsc.org

| Entry | Reaction Condition | Time | Yield (%) |

|---|---|---|---|

| 1 | Room temperature | 10 hr | 88 |

| 2 | Microwave | 10 min | 90 |

| 3 | Reflux | 4 hr | 95 |

Solvent choice also plays a pivotal role. While traditional organic solvents like N,N-dimethylformamide (DMF) are common, often in the presence of a base like NaH or K₂CO₃, there is a growing trend towards more benign solvent systems. sciforum.netnih.gov Aqueous media have been successfully employed, tying into green chemistry principles. ijrar.org Deep eutectic solvents, such as a urea/zinc(II) dichloride mixture, have also been shown to effectively catalyze the synthesis of substituted imidazoles. rsc.org

Green Chemistry Principles in the Synthesis of Heterocyclic Carboxylic Acids

The synthesis of heterocyclic carboxylic acids, including imidazole-benzoic acid systems, is increasingly being guided by the principles of green chemistry. chemijournal.com This approach aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemijournal.com

A key focus of green chemistry is the replacement of volatile and toxic organic solvents. rasayanjournal.co.in Water has emerged as a preferred solvent for many heterocyclic syntheses due to its non-toxic and abundant nature. nih.gov L-proline catalyzed reactions in aqueous media represent one such green method for producing benzimidazole derivatives. ijrar.org Another strategy is the use of solvent-free reaction conditions, often coupled with microwave irradiation or solid-supported reagents, which can lead to enhanced selectivity and milder reaction conditions. rasayanjournal.co.innih.gov

The use of alternative energy sources is another cornerstone of green chemistry. Microwave-assisted organic synthesis is now widely applied, often resulting in a significant reduction in reaction time and an improvement in product yield. biomedpharmajournal.orgresearchgate.net Ultrasonic irradiation and ball milling techniques are also employed as eco-friendly, non-hazardous, and economical approaches. researchgate.net

Catalysis is central to green synthesis. The ideal "green catalyst" is non-toxic, reproducible, efficient, and ideally, recyclable. chemijournal.com Examples include biocatalysts like the enzyme Candida antarctica lipase (B570770) (CAL), which can facilitate reactions in water under mild conditions. nih.gov Solid acid catalysts, such as zeolites and K-10 montmorillonite, are also advantageous because they are often recyclable and can be used in solvent-free, microwave-assisted processes, leading to high atom economy and the generation of non-toxic waste like water. rasayanjournal.co.innih.gov The development of such protocols eliminates the need for hazardous reagents and minimizes by-products, aligning with the core goal of sustainable chemical manufacturing. chemijournal.com

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 1h Imidazol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid are predicted to exhibit characteristic chemical shifts that reflect the electronic environment of each proton and carbon atom. The analysis of these shifts is crucial for the initial structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole (B134444) ring. The protons of the chlorobenzoyl group will appear as a complex multiplet system in the aromatic region, typically between δ 7.0 and 8.5 ppm. Specifically, the proton ortho to the carboxyl group is expected to be the most deshielded. The protons of the imidazole ring are also anticipated in the aromatic region, with the proton between the two nitrogen atoms (at the C2 position of imidazole) appearing at the lowest field.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield-shifted signal, typically appearing above δ 165 ppm. The aromatic carbons of the benzoic acid and imidazole rings will resonate in the range of δ 110-150 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the imidazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-13 | ~168 |

| C-Cl | - | ~135 |

| C-Im | - | ~140 |

| Ar-H | 7.5-8.2 | 125-140 |

| Im-H | 7.2-8.0 | 118-138 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of protons on the benzoic acid and imidazole rings. Cross-peaks would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the imidazole ring and the benzoic acid moiety, for instance, by observing a correlation between the imidazole protons and the carbon atom of the benzoic acid ring to which the imidazole is attached.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer due to hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group. The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the imidazole ring is also expected to be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1700 (moderate) |

| Aromatic Ring | C-H stretch | >3000 | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 (strong) |

| Imidazole Ring | Ring stretch | ~1500-1550 | ~1500-1550 |

| C-Cl | C-Cl stretch | 600-800 | 600-800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 5-chloro-2-(1H-imidazol-1-yl)benzoic acid (C₁₀H₇ClN₂O₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 238.63 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), which would result in a characteristic M and M+2 peak pattern.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the imidazole ring could also lead to characteristic fragment ions. The cleavage of the bond between the benzoic acid ring and the imidazole ring would also be a likely fragmentation pathway.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Description |

| 238/240 | [C₁₀H₇ClN₂O₂]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 221/223 | [C₁₀H₆ClN₂O]⁺ | Loss of OH |

| 193/195 | [C₉H₆ClN₂]⁺ | Loss of COOH |

| 171/173 | [C₇H₄Cl(CO)]⁺ | Cleavage of imidazole ring |

| 68 | [C₃H₄N₂]⁺ | Imidazole fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules nih.govresearchgate.net |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for this class of compounds nih.govresearchgate.net |

Molecular Conformation and Dihedral Angle Characterization

The molecular conformation of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is largely defined by the spatial relationship between the planar benzoic acid ring and the imidazole ring. The key parameter governing this arrangement is the dihedral angle, which describes the degree of twist around the C-N bond connecting the two rings. This angle is influenced by a balance of steric hindrance between the ortho-substituted carboxylic acid group and the imidazole ring, as well as electronic effects and crystal packing forces.

While specific crystallographic data for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is not publicly available, analysis of structurally similar compounds provides valuable insight. For instance, in the related molecule 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid, the dihedral angles between the imidazole and benzene (B151609) rings were determined to be 19.66° and 21.64° in the two independent molecules of the asymmetric unit. nih.gov In another analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole (B57391) and benzene rings are inclined to each other by a much larger angle of 78.04°. researchgate.net These examples demonstrate that while the rings are not typically coplanar, the specific dihedral angle can vary significantly based on the nature of substituents and the crystalline environment. For 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, a non-coplanar arrangement is expected, which minimizes steric repulsion while allowing for potential intramolecular interactions.

Table 1: Dihedral Angles in Structurally Related Imidazole-Benzoic Acid Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid | 19.66 / 21.64 | nih.gov |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 78.04 | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the solid state, molecules of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid are organized into a three-dimensional lattice through a network of intermolecular interactions. The primary and most influential of these are hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the imidazole ring contains a potential hydrogen bond acceptor (the sp2-hybridized nitrogen atom).

This combination allows for several potential hydrogen bonding motifs. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. rsc.org However, the presence of the basic imidazole nitrogen introduces the possibility of a competing and often more favorable O-H···N interaction. In the crystal structures of related imidazole-benzoic acid compounds, O-H···N hydrogen bonds are frequently observed to be the dominant interaction, linking molecules into infinite chains. nih.gov

Beyond these strong hydrogen bonds, weaker interactions such as C-H···O and C-H···Cl contacts, as well as π-π stacking between aromatic rings, play a crucial role in consolidating the crystal packing. rsc.org The collective effect of these interactions determines the final crystal lattice, influencing the compound's physical properties such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. bohrium.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts with neighboring molecules.

The analysis generates several graphical outputs:

dnorm Surface: This surface is colored to highlight regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed for this purpose. echemi.com

A typical purity assessment would utilize a reversed-phase HPLC method. echemi.com This involves a stationary phase, such as a C18 or C8 silica (B1680970) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For a substituted benzoic acid like the title compound, a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would provide robust separation. usda.govnih.gov Detection is commonly performed using a UV detector at a wavelength where the aromatic rings show strong absorbance, typically between 230 and 280 nm. usda.govnih.gov

The method must be validated according to established guidelines to ensure its reliability. ekb.eg Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

LC-MS and UPLC-MS couple the high-resolution separation of chromatography with the definitive identification capabilities of mass spectrometry. mdpi.comwiley.com This is particularly useful for identifying unknown impurities by providing their mass-to-charge ratio, which can be used to deduce their molecular formula and structure. UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller stationary phase particles. wiley.com

Table 2: Representative HPLC Conditions for Purity Analysis of Substituted Benzoic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Ammonium Acetate, pH 4.4) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230-280 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Computational and Theoretical Investigations of 5 Chloro 2 1h Imidazol 1 Yl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure of molecules. These calculations can predict a variety of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

For 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, a DFT analysis would provide precise values for these electronic and structural parameters. However, a detailed review of published scientific literature reveals a lack of specific DFT studies performed on this exact molecule. While research exists for structurally similar compounds like benzimidazole (B57391) and other benzoic acid derivatives, those findings cannot be directly extrapolated.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. The output of a docking study includes a binding score or energy, which estimates the strength of the interaction, and a visual representation of the binding pose, showing specific interactions like hydrogen bonds and hydrophobic contacts.

In the context of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, molecular docking could be used to screen its potential against various protein targets implicated in disease. For instance, studies on similar benzimidazole structures have explored their interactions with targets like the MDM2 protein in cancer. nih.gov A typical docking study would yield data such as the binding energy for the most stable conformation.

A comprehensive search of scientific databases indicates that specific molecular docking studies featuring 5-chloro-2-(1H-imidazol-1-yl)benzoic acid have not been published. Therefore, there is no available data detailing its binding affinity or interaction patterns with specific biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein or ligand.

For a ligand-protein complex involving 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, an MD simulation would reveal how the compound adjusts its conformation within the binding site and how stable these interactions are over a period of nanoseconds. Such simulations are critical for validating the results of molecular docking and providing a more realistic understanding of the binding event. Studies on related imidazole (B134444) derivatives have utilized MD simulations to confirm the stability of their docked complexes. scielo.brnih.gov

Despite the utility of this technique, there are no specific published MD simulation studies for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid. Consequently, data on its conformational behavior and the dynamic stability of its potential interactions with protein targets is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, or steric parameters) that correlate with activity, QSAR models can predict the activity of new, untested compounds.

For a series of compounds including 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, a QSAR study could be developed to predict its potential biological activity, such as cytotoxic or antimicrobial effects. nih.govchalcogen.ronih.gov The process involves calculating various molecular descriptors for a set of related molecules with known activities and then using statistical methods, like multiple linear regression, to build a predictive model.

A review of the literature indicates that while QSAR models have been developed for various classes of benzimidazole and benzoic acid derivatives, no specific QSAR study that includes 5-chloro-2-(1H-imidazol-1-yl)benzoic acid and predicts its biological activity has been published.

In Silico ADMET Prediction for Pharmaceutical Relevance

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. Properties evaluated often include oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity risks.

ADMET prediction for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid would involve submitting its structure to various computational platforms that use pre-built models to calculate these properties. These models are based on large datasets of compounds with experimentally determined ADMET characteristics. For example, predictions would assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.

Biological Evaluation and Mechanistic Studies of 5 Chloro 2 1h Imidazol 1 Yl Benzoic Acid Derivatives in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid derivatives is often linked to their ability to modulate the activity of specific enzymes involved in disease pathology. In vitro enzyme assays are crucial for elucidating these mechanisms of action.

Protein Kinase Inhibition Studies (e.g., Bcr-Abl, EGFR, VEGFR)

The imidazole (B134444) and related benzimidazole (B57391) scaffolds are recognized components of many protein kinase inhibitors. nih.gov While direct studies on 5-chloro-2-(1H-imidazol-1-yl)benzoic acid derivatives are emerging, research on structurally similar compounds provides insight into their potential as kinase inhibitors.

Bcr-Abl Inhibition: The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). nih.gov Studies on benzimidazole derivatives have shown their potential to inhibit Bcr-Abl activity. For instance, certain benzimidazole-based compounds have demonstrated inhibitory effects on the ABL1 kinase, which is a component of the Bcr-Abl fusion protein. researchgate.net This suggests that the broader class of imidazole-containing compounds could be explored for Bcr-Abl inhibition.

EGFR and VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. nih.govresearchgate.netdovepress.com Imidazole-based derivatives have been computationally designed and synthesized as EGFR inhibitors. nih.govnih.gov In vitro enzymatic assays have confirmed that specific imidazole-containing compounds can inhibit EGFR activity with IC50 values in the nanomolar range. For example, one derivative, after guided optimization, showed potent EGFR inhibitory activity with an IC50 of 236.38 ± 0.04 nM, which was comparable to the standard drug erlotinib. nih.govnih.gov The imidazole moiety is a key feature in many compounds targeting VEGFR-2, highlighting the potential of this heterocyclic ring in designing new kinase inhibitors. researchgate.net

Topoisomerase Inhibition Assays (e.g., Topoisomerase IIα)

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Derivatives containing imidazole and benzimidazole rings have been investigated for their ability to inhibit these enzymes.

While many benzimidazole derivatives have been identified as potent inhibitors of Topoisomerase I, recent studies have explored their effect on Topoisomerase IIα. nih.govnih.govacs.orgacs.orgnih.gov For instance, a series of new imidazole-2-thiones linked to acenaphthylenone were designed as dual DNA intercalators and Topoisomerase II inhibitors. The most active of these compounds demonstrated potent inhibitory activity against the Topo II enzyme, with an IC50 value of 0.34 μM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.33 μM). tandfonline.com These findings suggest that the imidazole scaffold is a promising framework for the development of Topoisomerase II inhibitors, which may act as "poisons" by stabilizing the enzyme-DNA cleavage complex. nih.govtandfonline.com

Other Relevant Enzyme Target Modulation (e.g., PDE4, Thromboxane (B8750289) A2 Synthase)

Beyond kinases and topoisomerases, derivatives of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid have been evaluated against other significant enzyme targets.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. mdpi.com While not directly involving the title compound, studies on other heterocyclic carboxylic acid derivatives have shown potential for PDE4 inhibition, suggesting a possible avenue for exploration. nih.gov

Thromboxane A2 Synthase Inhibition: A significant area of research for imidazole-containing compounds is the inhibition of thromboxane A2 synthase, an enzyme involved in platelet aggregation. mdpi.com A series of compounds featuring a 1H-imidazol-1-yl moiety linked to an alkanoic acid chain demonstrated potent and well-balanced dual activity as thromboxane A2 receptor antagonists and thromboxane synthase inhibitors. nih.gov In vitro, certain derivatives inhibited thromboxane B2 production with IC50 values as low as 0.06 μM. nih.gov Specifically, 4-[2-(1H-imidazol-1-yl) ethoxy]benzoic acid was identified as a potent and selective inhibitor of thromboxane synthase. semanticscholar.org The introduction of a carboxylic acid group into these imidazole derivatives was found to increase potency against thromboxane synthase while reducing off-target effects. semanticscholar.orgnih.gov

In Vitro Cellular Activity Profiling

The ultimate test of a potential anticancer agent is its effect on cancer cells. In vitro cellular assays provide critical data on the antiproliferative, cytotoxic, and mechanistic effects of these compounds.

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., MTT assay)

Derivatives based on the imidazole and benzimidazole scaffold have been extensively evaluated for their ability to inhibit the proliferation of various cancer cell lines, commonly using the MTT assay. scielo.bracgpubs.orgresearchgate.netnih.govscholarsresearchlibrary.comnih.govresearchgate.netjournalagent.com

A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was investigated for its antiproliferative activity in the A549 human lung cancer cell line. Using an MTT assay, the compound was found to inhibit fifty percent of A549 cells at a concentration (IC50) of 106 μM. nih.gov Other studies on related benzimidazole derivatives have shown significant cytotoxicity against a broad range of cancer cell lines, including breast (MCF7), lung (A549), and melanoma (IGR39). acgpubs.orgnih.govresearchgate.net For example, certain fluoro-substituted benzimidazoles displayed potent antiproliferative activity against A549 cells, with IC50 values as low as 0.377 μM. researchgate.net

| Compound/Derivative Class | Cell Line(s) | Assay | Reported IC50 Value(s) | Source |

|---|---|---|---|---|

| Imidazo-benzamide (TBUEIB) | A549 (Lung) | MTT | 106 μM | nih.gov |

| N-(benzimidazol-2-yl)-substituted benzamides | MCF7 (Breast) | MTT | 3.84 to 13.10 μM | acgpubs.org |

| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Capan-1, HL-60, Z-132 | MTT | 1.50–1.87 μM | nih.gov |

| Fluoro-substituted benzimidazoles | A549 (Lung), HeLa (Cervix), HepG2 (Liver) | MTT | 0.188 - 0.377 μM | researchgate.net |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 (Breast), IGR39 (Melanoma) | MTT | 20.5 - 27.8 μM | nih.gov |

Cell Cycle Analysis and Apoptosis Induction Studies

To understand the mechanisms behind their antiproliferative effects, derivatives are often studied for their impact on the cell cycle and their ability to induce programmed cell death (apoptosis). researchgate.netuzh.chresearchgate.net

The imidazo-benzamide derivative TBUEIB was shown to arrest the cell cycle in the G1 phase in A549 lung cancer cells. nih.gov This G1 phase arrest is indicative of the downregulation of key cell cycle proteins like cyclins and cyclin-dependent kinases. nih.gov Furthermore, TBUEIB was found to induce apoptosis, which was confirmed through multiple assays, including staining techniques that revealed fragmented nuclei, DNA laddering assays, and western blotting that showed increased expression of the executioner caspase-3. nih.gov

Similarly, other related benzimidazole derivatives have been shown to promote apoptotic cell death. nih.gov For example, certain benzimidazole-based EGFR inhibitors halt the cell cycle at the sub-G1 phase. nih.govnih.govmdpi.com Studies using flow cytometry have provided evidence that some benzimidazole derivatives cause cell cycle arrest in the G2/M phase. acs.org The induction of apoptosis is a key mechanism for the anticancer activity of these compounds, often confirmed by measuring the activity of caspases 3 and 7. nih.gov

| Compound/Derivative Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction Evidence | Source |

|---|---|---|---|---|

| Imidazo-benzamide (TBUEIB) | A549 (Lung) | G1 phase arrest | Increased caspase-3, DNA fragmentation | nih.gov |

| Benzimidazole derivatives | A549 (Lung) | Not specified | Caspase 3/7 activation | nih.gov |

| Benzimidazole-based EGFR inhibitors | Multiple cancer cell lines | Sub-G1 phase arrest | Increased ROS levels | nih.govnih.gov |

| 1H-benzo[d]imidazole derivatives | Multiple cancer cell lines | G2/M phase arrest | Inhibition of Topoisomerase I | acs.org |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | A549 (Lung) | G1 and G2 phase arrest | EGFR inhibition | mdpi.com |

Table of Compounds

| Abbreviation / Trivial Name | Chemical Name |

|---|---|

| TBUEIB | N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

Antimicrobial Activity Evaluation against Bacterial and Fungal Strains (e.g., MIC determination)

Derivatives of imidazole, benzoxazole (B165842), and benzoic acid containing a chloro-substituent have been a subject of extensive research to evaluate their antimicrobial properties against a spectrum of bacterial and fungal pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share the chloro-substituted aromatic ring, have shown notable antimicrobial activity. nih.govresearchgate.net For instance, certain derivatives demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to half that of standard antibiotics like Ampicillin and Cephalexin. nih.govresearchgate.net Specifically, derivatives designated P4A and P4B were effective against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Another derivative, P2B, showed good antifungal activity against Candida albicans, comparable to half the potency of Miconazole. nih.govresearchgate.net

Similarly, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated. One such compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 µmol/L. nih.gov However, the antifungal potency of this series of derivatives was found to be almost negligible. nih.gov

Benzimidazole derivatives, which are structurally related to the imidazole core, also exhibit a broad range of antimicrobial activities. nih.gov The presence of chloro-substituents has been noted to enhance antibacterial activity. For example, 5,6-dichloro-2-amine and 5-chloro-2-4-benzyloxyphenyl benzimidazole showed potent activity against S. aureus with MIC values of 3.12 µg/ml. pjmonline.org Some benzimidazole derivatives have shown significant activity against Bacillus subtilis and Pseudomonas aeruginosa with MIC values of 12.5 and 25 µg/mL, respectively. nih.gov

The following table summarizes the MIC values for various structurally related derivatives against selected microbial strains.

| Compound Class/Derivative | Microorganism | MIC Value |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62–31.25 µmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 µmol/L nih.gov |

| 5-chloro-2-4-benzyloxyphenyl benzimidazole | Staphylococcus aureus | 3.12 µg/ml pjmonline.org |

| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 µg/mL nih.gov |

| Benzimidazole derivative 4a | Pseudomonas aeruginosa | 25 µg/mL nih.gov |

| Benzimidazole derivative 4a | Candida albicans | 6.25 µg/mL nih.gov |

| Benzimidazole derivative 4b | Candida albicans | 12.5 µg/mL nih.gov |

Antiviral Activity Investigations (e.g., SARS-CoV-2 Main Protease)

The imidazole nucleus and related benzoic acid structures have been identified as promising scaffolds for the development of antiviral agents, particularly inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.gov Mpro is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins, making it an attractive target for antiviral drugs. nih.govnih.gov

High-throughput screening and subsequent optimization have led to the identification of several imidazole-containing compounds as potential Mpro inhibitors. nih.gov Docking studies performed on imidazole derivatives against the SARS-CoV-2 main protease have indicated that compounds with multiple cyclic structures and electronegative atoms tend to have higher binding affinities, suggesting they could be potent inhibitors. nih.gov

While specific data on 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is not detailed, related compounds have shown significant inhibitory activity. For instance, a non-covalent, non-peptidic inhibitor, ensitrelvir (B8223680), which incorporates a 6-chloro-2-methyl-2H-indazole moiety, demonstrated potent inhibition of SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 0.013 µM. mdpi.com Another study identified a benzoisothiazolone derivative (16b-3) as a potent Mpro inhibitor with an IC50 value of 116 nM. nih.gov

The table below presents the IC50 values of various derivative classes against SARS-CoV-2 Mpro, illustrating the potential of these scaffolds in antiviral drug discovery.

| Compound/Derivative | Target | IC50 Value |

| Ensitrelvir | SARS-CoV-2 Mpro | 0.013 µM mdpi.com |

| Benzoisothiazolone derivative (16b-3) | SARS-CoV-2 Mpro | 116 nM nih.gov |

| IMB63-8G | SARS-CoV-2 Mpro | 14.75 ± 8.74 µM europeanreview.org |

| IMB84-8D | SARS-CoV-2 Mpro | 67.69 ± 10.18 µM europeanreview.org |

| IMB26-11E | SARS-CoV-2 Mpro | 41.53 ± 4.01 µM europeanreview.org |

| IMB96-2A | SARS-CoV-2 Mpro | 44.43 ± 8.07 µM europeanreview.org |

| GC-376 (Positive Control) | SARS-CoV-2 Mpro | 5.13 ± 0.41 µM europeanreview.org |

Beyond SARS-CoV-2, benzoic acid derivatives have also been investigated for activity against other viruses. A derivative termed NC-5 was found to inhibit influenza A viruses, including oseltamivir-resistant strains, with a 50% effective concentration (EC50) of 32.8 µM to 33.6 µM. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, several key structural features have been identified that influence their antimicrobial and antiviral potency.

In the context of antimicrobial activity, the presence and position of halogen atoms on the aromatic ring are significant. The introduction of a chloro group, as seen in many active benzoxazole and benzoic acid derivatives, is often associated with enhanced potency. nih.govpjmonline.org For example, in a series of benzimidazole derivatives, the introduction of bromo- and nitro-substituents resulted in potent antibacterial activity, with MIC values between 1-4 µg/ml. pjmonline.org This suggests that electronegative groups on the benzoyl moiety are favorable for activity.

SAR studies on benzoxazole derivatives indicated that substituting the phenyl group with a chloro group demonstrated significant activity, while a methoxy (B1213986) group substitution led to excellent activity. researchgate.net For a series of p-hydroxy benzoic acid derivatives, quantitative structure-activity relationship (QSAR) analysis revealed that Schiff bases were generally more active than their ester counterparts. nih.gov

In the development of antiviral agents targeting SARS-CoV-2 Mpro, SAR studies have been instrumental. For a series of benzoisothiazolone inhibitors, it was found that the core structure likely binds covalently to the protease. nih.gov The presence of bulky groups at certain positions on the phenyl ring could decrease activity due to steric hindrance, which might block the covalent interaction with the Cys145 residue in the Mpro active site. nih.gov The optimization of a hit compound that led to the potent inhibitor ensitrelvir involved transforming a ligand into a 6-chloro-2-methyl-2H-indazole, which increased the enzyme inhibitory activity by 90-fold. mdpi.com This highlights the importance of the specific heterocyclic system and the chloro-substitution pattern for potent Mpro inhibition.

Molecular Mechanisms of Action at the Cellular and Sub-cellular Levels

The molecular mechanisms through which these derivatives exert their biological effects are diverse and often target essential cellular processes in pathogens.

For antiviral activity, the primary mechanism investigated for this class of compounds is the inhibition of the SARS-CoV-2 main protease (Mpro). nih.gov Mpro functions as a cysteine protease, and its inhibition prevents the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. nih.gov Some inhibitors, like the benzoisothiazolone derivative 16b-3, are proposed to act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov Other non-covalent inhibitors bind to the active site, blocking substrate access. mdpi.com

In the context of antibacterial action, several mechanisms are plausible. The structural similarities of some imidazole derivatives to nucleic acid bases suggest they may interfere with DNA or RNA synthesis. researchgate.net Some benzimidazole derivatives have been shown to interfere with mammalian DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Specifically, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was identified as a potent inhibitor of topoisomerase I. nih.gov While this was observed with a mammalian enzyme, it suggests that bacterial topoisomerases could be a potential target.

Other potential mechanisms for antimicrobial effects include the disruption of microbial cell membranes, inhibition of essential metabolic pathways, or interference with protein synthesis. For instance, molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus could be a target for some N-substituted 6-chloro-1H-benzimidazole derivatives. researchgate.net

Selectivity and Potency Analysis in Biological Assays

The potency of a compound is typically measured by its effective concentration (e.g., IC50 or MIC), while selectivity refers to its ability to act on a specific target (like a viral enzyme or microbial cell) with minimal effect on host cells or other targets.

The derivatives discussed have demonstrated a wide range of potencies. In antiviral assays, compounds like ensitrelvir show very high potency against SARS-CoV-2 Mpro, with an IC50 in the low nanomolar range (0.013 µM or 13 nM). mdpi.com This level of potency is highly desirable for a therapeutic candidate. In contrast, other screening hits may show activity in the mid-micromolar range, requiring further optimization. europeanreview.org The selectivity of these Mpro inhibitors is a key advantage, as the enzyme has no close human homolog, which reduces the likelihood of off-target effects and associated toxicity. nih.gov The benzoisothiazolone inhibitor 16b-3, for example, displayed high selectivity for Mpro when compared to other viral enzymes like PLpro and RdRp. nih.gov

In antimicrobial studies, potency is reflected in the MIC values. Compounds with MICs in the low µg/mL or µmol/L range are considered potent. nih.govpjmonline.org For example, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide showed high potency against M. kansasii with MICs of 1-4 μmol/L. nih.gov

Selectivity is also a critical factor in anticancer applications of these compounds. For example, a novel benzimidazole derivative, compound 5o, showed excellent cytotoxicity against A549 lung cancer cells (IC50 = 0.15 µM) and high selectivity, being significantly less toxic to normal human MRC-5 cells (Selectivity Index = 794.6). nih.gov This indicates a favorable therapeutic window, where the compound is potent against cancer cells while sparing normal cells.

Applications in Advanced Materials and Coordination Chemistry Research

Role as a Ligand in Metal Complex Synthesis

5-chloro-2-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic ligand, meaning it possesses two distinct functional groups capable of coordinating to metal ions: the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. This allows it to act as a versatile linker in the synthesis of metal complexes. The synthesis typically involves the reaction of the deprotonated form of the acid with a metal salt in a suitable solvent, often under solvothermal conditions which involve heating the reaction mixture above the solvent's boiling point in a sealed vessel.

The presence of both a nitrogen-donor (imidazole) and an oxygen-donor (carboxylate) allows for various coordination modes. It can act as a:

Monodentate ligand , coordinating to a metal center through either the imidazole nitrogen or a carboxylate oxygen.

Bidentate chelating ligand , where both the imidazole nitrogen and one carboxylate oxygen bind to the same metal center, forming a stable ring structure.

Bridging ligand , where the imidazole and carboxylate groups bind to different metal centers, linking them together to form larger assemblies. This is crucial for the formation of coordination polymers and MOFs.

The chloro-substituent on the benzene (B151609) ring also plays a role, albeit indirect, in the synthesis. It modifies the electronic properties of the ligand, which can influence the reactivity and the stability of the resulting metal complexes. Furthermore, it can participate in weaker intermolecular interactions, such as halogen bonding, which can help direct the self-assembly process and influence the final crystal structure. The synthesis of complexes with similar imidazole- and triazole-based carboxylic acid ligands has been successfully achieved with various transition metals like cobalt, copper, zinc, and cadmium. rsc.orgnih.govrsc.orgnih.gov

Exploration of Coordination Geometry and Spectroscopic Properties of Complexes

The coordination geometry of metal complexes derived from 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is determined by several factors, including the nature of the metal ion, its preferred coordination number, and the stoichiometry of the reaction. Based on analogous systems, common geometries such as octahedral, tetrahedral, and square pyramidal are expected. chesci.comnih.govijsr.net For example, a metal ion like Co(II) or Zn(II) might form a six-coordinate complex with a distorted octahedral geometry by binding to multiple ligands and solvent molecules. rsc.orgchesci.com

The formation and properties of these complexes are typically studied using various spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift in the vibrational frequencies of the carboxylate group. The strong absorption band of the C=O group in the free carboxylic acid (typically around 1700 cm⁻¹) disappears upon deprotonation and is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group. nih.gov A shift in the C=N stretching vibration of the imidazole ring also indicates its involvement in coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are highly dependent on the coordination geometry around the metal center. For instance, the position and intensity of absorption bands can help distinguish between octahedral and tetrahedral environments for a given metal ion. chesci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H-NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the protons on the imidazole and benzene rings upon coordination can provide details about the binding mode. ijsr.net

Below is a table summarizing the expected spectroscopic data for metal complexes of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, based on published data for similar compounds.

| Technique | Observation in Free Ligand | Expected Change upon Complexation | Information Gained |

| FT-IR | Strong C=O stretch (~1700-1725 cm⁻¹) | Disappearance of C=O band; appearance of asymmetric (~1550-1650 cm⁻¹) and symmetric (~1380-1450 cm⁻¹) COO⁻ stretches. nih.gov | Confirmation of carboxylate coordination. |

| FT-IR | C=N stretch of imidazole ring | Shift to lower or higher frequency. researchgate.net | Confirmation of imidazole coordination. |

| UV-Vis | Ligand-centered π→π* transitions | Appearance of new d-d transition bands and/or ligand-to-metal charge transfer (LMCT) bands. chesci.com | Information on coordination geometry and electronic structure. |

| ¹H NMR | Characteristic signals for aromatic and imidazole protons | Shift in proton signals upon coordination with a diamagnetic metal. | Confirmation of ligand structure and binding. |

Potential in the Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials formed by linking metal ions or clusters with organic ligands. nih.govmdpi.com The bifunctional nature of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid makes it an excellent candidate for constructing such materials. The carboxylate group can bridge two or more metal centers, while the imidazole group provides an additional linking point, allowing for the formation of robust one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. rsc.orgnih.gov

The specific structure of the resulting CP or MOF can be influenced by several factors:

The metal ion: Different metals prefer different coordination geometries, leading to different network topologies.

The solvent system: The choice of solvent can affect the final structure, sometimes leading to the formation of different polymorphs or solvated structures. rsc.org

Counter-anions: The anions from the metal salt can sometimes be incorporated into the final structure or influence the coordination of the primary ligand. rsc.org

Auxiliary ligands: The introduction of a second, different organic ligand can lead to the formation of mixed-ligand MOFs with more complex and potentially more functional structures. rsc.orgrsc.org

Researchers have successfully synthesized a variety of MOFs using ligands that are structurally similar to 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, such as 3,5-di(1H-imidazol-1-yl)benzoic acid and 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid. rsc.orgnih.gov These materials often exhibit porous structures with potential applications in gas storage, separation, and sensing. acs.orgmdpi.com The pores within the framework can be tailored by changing the length and geometry of the organic ligand. The presence of the chloro-substituent in the framework of a MOF derived from the title compound could enhance its affinity for specific guest molecules through halogen bonding interactions.

Catalytic Applications of Metal Complexes Derived from 5-chloro-2-(1H-imidazol-1-yl)benzoic acid

Metal complexes incorporating imidazole or N-heterocyclic carbene (NHC) ligands are well-known for their catalytic activity in a wide range of organic transformations. mdpi.comresearchgate.net While specific catalytic studies on complexes of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid are not widely reported, the structural features suggest significant potential.

The metal centers in these complexes can act as Lewis acids, activating substrates for reactions. Potential catalytic applications include:

Reduction Reactions: Palladium complexes with imidazole-based ligands have been shown to be effective catalysts for the reduction of nitroarenes, which is an important industrial process. mdpi.com

Coupling Reactions: Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds, can be catalyzed by palladium-NHC complexes. The imidazole moiety can be a precursor to an NHC ligand. mdpi.com

Oxidation Reactions: Cobalt-based MOFs have been investigated as electrocatalysts for the oxygen reduction reaction (ORR), which is crucial for fuel cell technology. rsc.org

The electronic effect of the chloro group on the benzoic acid ring can tune the catalytic activity of the metal center. As an electron-withdrawing group, it can make the metal center more electrophilic, potentially enhancing its catalytic performance in certain reactions. The ability to systematically modify the ligand structure (e.g., by changing the halogen substituent) offers a way to fine-tune the catalyst for optimal activity and selectivity.

Future Research Directions and Translational Potential in Academic Science

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas for development include:

Catalytic C-N Coupling Reactions: Exploring advanced catalytic systems, such as copper or palladium-catalyzed cross-coupling reactions, could provide more direct and efficient methods for the formation of the C-N bond between the benzoic acid and imidazole (B134444) moieties.

Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and flow chemistry techniques can lead to more sustainable and scalable production methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-N Coupling | Higher yields, milder reaction conditions, greater functional group tolerance. | Development of novel ligands and catalyst systems. |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, improved atom economy. | Optimization of reaction conditions to minimize side reactions. |

| Green Chemistry | Reduced environmental impact, increased safety, potential for scalability. | Exploration of alternative energy sources and solvent systems. |

Advanced Structural Characterization Techniques for Complex Systems

A thorough understanding of the three-dimensional structure of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is crucial for elucidating its interactions with biological targets. While standard techniques like NMR and mass spectrometry are fundamental, future research should employ more advanced methods.

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of the compound, and its complexes with potential biological targets, will provide precise atomic-level structural information. This data is invaluable for understanding intermolecular interactions.

Computational Modeling and Simulation: Molecular dynamics simulations can offer insights into the conformational flexibility of the molecule and its dynamic behavior in different environments, such as in solution or when bound to a protein.

Solid-State NMR Spectroscopy: This technique can provide detailed structural information about the compound in its solid form, complementing data from X-ray crystallography.

| Characterization Technique | Information Gained | Research Application |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing. | Elucidation of structure-activity relationships. |

| Computational Modeling | Conformational analysis, binding energy calculations, dynamic behavior. | Virtual screening and rational drug design. |

| Solid-State NMR | Local structural environments and intermolecular interactions in the solid state. | Characterization of polymorphic forms. |

Integration of Multi-Omics Data in Mechanistic Biology Studies

To understand the biological effects of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid, a systems-level approach is necessary. The integration of various "omics" data can provide a comprehensive picture of the molecular changes induced by the compound in biological systems. nih.govufz.de The application of these techniques can help to build mechanistic models and understand the broader biological impact of chemical exposures. ufz.de

Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to treatment with the compound, providing clues about the pathways it modulates.

Proteomics: To analyze changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of the compound's activity.

Metabolomics: To profile changes in small-molecule metabolites, revealing alterations in metabolic pathways.

Integrating these datasets can help to construct comprehensive signaling and metabolic networks, offering a holistic view of the compound's mechanism of action. embopress.org

| Omics Approach | Biological Information | Potential Insights |

| Transcriptomics | Changes in gene expression. | Identification of regulated pathways and transcription factors. |

| Proteomics | Changes in protein abundance and modifications. | Elucidation of direct protein targets and signaling cascades. |

| Metabolomics | Alterations in metabolite levels. | Understanding of metabolic reprogramming. |

Exploration of New Biological Targets and Pathways (In Vitro)

The imidazole and benzoic acid moieties are present in numerous biologically active molecules, suggesting that 5-chloro-2-(1H-imidazol-1-yl)benzoic acid could interact with a variety of biological targets. nih.gov Future in vitro studies are essential to identify these targets and elucidate the pathways involved.

High-Throughput Screening (HTS): Screening the compound against large libraries of purified enzymes, receptors, and other proteins can identify potential direct binding partners.

Cell-Based Assays: Utilizing a panel of cancer cell lines or other disease-relevant cell models to assess the compound's effects on cell viability, proliferation, and other cellular processes.

Target Deconvolution Techniques: Employing methods such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the specific molecular targets responsible for the observed biological effects.

For instance, various imidazole derivatives have been investigated for their potential as anticancer agents. jchemlett.com

| Screening Method | Purpose | Example Application |

| High-Throughput Screening | Broad-based identification of potential biological targets. | Screening against a panel of kinases or proteases. |

| Cell-Based Assays | Evaluation of phenotypic effects in a cellular context. | Assessing anti-proliferative activity in cancer cell lines. |

| Target Deconvolution | Identification of the specific molecular target(s) of a compound. | Using affinity purification to isolate binding proteins. |

Design of Next-Generation Imidazole-Benzoic Acid Derivatives for Specific Research Applications

Based on the information gathered from structural and biological studies, the design and synthesis of next-generation derivatives of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid can be undertaken to develop molecules with enhanced potency, selectivity, and specific research applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the benzoic acid and imidazole rings to understand how these changes affect biological activity. For example, introducing different halogens or alkyl groups could modulate the compound's properties.

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties to improve pharmacokinetic profiles or target engagement.

Hybrid Molecule Design: Combining the imidazole-benzoic acid scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

The development of a library of these derivatives will be a valuable resource for chemical biology and drug discovery research. academiaone.org

| Design Strategy | Goal | Example Modification |

| SAR Studies | To understand the relationship between chemical structure and biological activity. | Varying the position and nature of the chloro substituent. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties. | Replacing the carboxylic acid with a tetrazole or other acidic bioisostere. |

| Hybrid Molecule Design | To create molecules with novel or enhanced biological activities. | Linking the compound to a known anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.